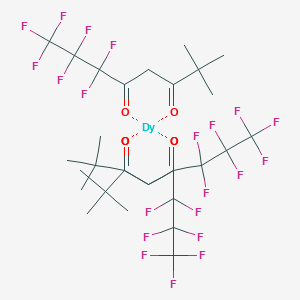

Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dysprosium complexes have been the subject of various studies due to their interesting magnetic and luminescent properties. Dysprosium(III) ions are known for their luminescence and are used in applications such as optical fibers and NMR imaging. They are particularly notable for their role in the development of single-molecule magnets .

Synthesis Analysis

The synthesis of dysprosium complexes can involve various ligands and result in different nuclearities. For instance, a heptan

科学的研究の応用

Single-Ion Magnets

Dysprosium complexes have been studied extensively for their application as single-ion magnets (SIMs). The synthesis of dysprosium single-ion magnets, where dysprosium is complexed with specific ligands, shows temperature-dependent processes and quantum tunneling relaxation. These complexes can evaporate at high temperatures to form amorphous compounds while retaining their SIM properties, indicating potential for use in advanced magnetic storage devices (Chen Gao et al., 2016).

Quantum Tunneling of Magnetization

Further research into dysprosium complexes has revealed their ability to demonstrate quantum tunneling of magnetization (QTM). A centrosymmetric complex featuring dysprosium and copper showcased magnetization steps with hysteresis, typical of a single-molecule magnet, explained by a well-defined Dy–Cu exchange coupling. This highlights the potential for dysprosium complexes in quantum computing and information storage (S. Ueki et al., 2007).

Luminescence Sensing

Dysprosium complexes are also recognized for their luminescence sensing capabilities. Tris(β-diketonato)lanthanides with dysprosium centers have been characterized as specific luminescent sensing probes for biological substrates like glutamic acid and aspartic acid. This application is significant in proteomics, metabolomics, and astrobiology, suggesting dysprosium’s role in biomedical imaging and diagnostics (H. Tsukube et al., 2009).

High-κ Dielectrics

In the field of electronics, dysprosium-based compounds have been developed as high-κ dielectrics, crucial for semiconductor devices. Atomic vapor deposition has been used to deposit thin films of dysprosium-based oxides, demonstrating the potential of dysprosium complexes in enhancing the performance of electronic components (C. Adelmann et al., 2007).

Selective Extraction and Separation

The selective extraction and separation of dysprosium from mixtures with other rare earth elements have been explored using emulsion liquid membrane techniques. This research is critical for the sustainable supply of dysprosium, given its scarce availability and high demand in technology applications (M. Raji et al., 2017).

Control Rod Materials in Reactors

Dysprosium titanate-based ceramics have been identified as potential materials for control rods in thermal reactors, highlighting dysprosium’s importance in nuclear reactor technology (A. Sinha & B. Sharma, 2005).

作用機序

Target of Action

The primary target of this compound is the lanthanide ion , specifically dysprosium . The compound forms a dysprosium-based single molecule magnet , which has significant implications in the field of magnetic data storage .

Mode of Action

The compound interacts with its target by forming a complex with the dysprosium ion . This interaction results in a change in the electronic structure of the dysprosium ion . The orientation of the susceptibility tensor is determined by means of cantilever torque magnetometry .

Biochemical Pathways

The compound affects the magnetic properties of the dysprosium ion . This results in a slow relaxation of the magnetic moment , a characteristic of single-molecule magnets . The compound’s effect on these pathways leads to large effective energy barriers towards relaxation of the magnetization .

Pharmacokinetics

It is known that the compound isvolatile , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of the compound results in the formation of a single molecule magnet . This magnet displays slow relaxation of the magnetic moment and large effective energy barriers towards relaxation of the magnetization . These properties make the compound potentially useful for magnetic data storage at the molecular level .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione involves the reaction of Dysprosium with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione.", "Starting Materials": ["Dysprosium", "6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione"], "Reaction": ["Step 1: Dissolve Dysprosium in anhydrous THF", "Step 2: Add 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione to the Dysprosium solution", "Step 3: Heat the reaction mixture to reflux for 24 hours", "Step 4: Cool the reaction mixture and filter the solid product", "Step 5: Wash the solid product with diethyl ether", "Step 6: Dry the product under vacuum to obtain Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione" ] } | |

CAS番号 |

18323-98-3 |

分子式 |

C30H33DyF21O6 |

分子量 |

1051 g/mol |

IUPAC名 |

dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |

InChI |

InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |

InChIキー |

WTTCZGUEGPGZKL-XXKCSQSKSA-N |

異性体SMILES |

CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |

正規SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |

その他のCAS番号 |

18323-98-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)